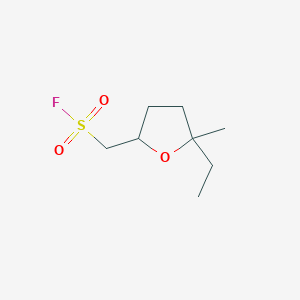

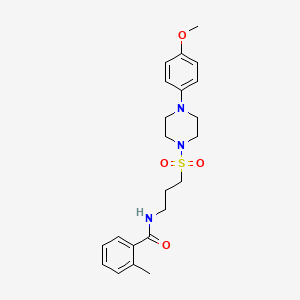

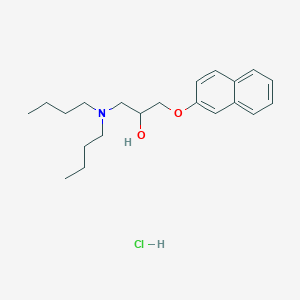

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride, also known as EMSF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EMSF is a sulfonamide-based compound that has been synthesized through various methods and has shown promising results in the field of biochemistry and physiology.

Scientific Research Applications

Application in Acetylcholinesterase Research

Methanesulfonyl fluoride is studied for its interaction with acetylcholinesterase, an important enzyme in the nervous system. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative. This reaction is affected by substituted ammonium ions, which can significantly increase the reaction rate (Kitz & Wilson, 1963).

Use in Selective Fluorination

This compound is used in the selective fluorination of various alcohols via nucleophilic substitution, providing a method for synthesizing complex fluorinated organic compounds. For example, ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide have been synthesized using this approach (Makino & Yoshioka, 1987).

Development in Battery Technology

Methanesulfonyl fluoride plays a role in the direct fluorination of materials for lithium batteries. It has been used in the production of trifluoromethanesulfonyl fluoride, an intermediate in lithium battery electrolytes (Kobayashi et al., 2003).

Radiochemical Applications

It is involved in the preparation of [(18)F]Fluorothiols, a new generation of peptide labeling reagents for positron emission tomography (PET). These compounds have significant potential for the chemoselective labeling of peptides as tracers for PET imaging (Glaser et al., 2004).

In Chemical Synthesis

The compound is used in the cleavage of alkylsilanes by strong acids, contributing to the formation of methanesulfonyl fluoride and furthering our understanding of organometallic chemistry (Harbordt & O'Brien, 1970).

Influence on Enzyme Reactions

Studies have shown that fluoride affects the reactions of methanesulfonates with acetylcholinesterase, inhibiting sulfonylation but not affecting desulfonylation. This provides insights into enzyme behavior in the presence of different chemical groups (Greenspan & Wilson, 1970).

properties

IUPAC Name |

(5-ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FO3S/c1-3-8(2)5-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWNBKOKARIJNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)CS(=O)(=O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)

![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)

![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)